molecular formula C20H14 B159574 2-Phenylanthracene CAS No. 1981-38-0

2-Phenylanthracene

Cat. No. B159574
Key on ui cas rn: 1981-38-0
M. Wt: 254.3 g/mol
InChI Key: GPOMKCKAJSZACG-UHFFFAOYSA-N
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Patent
US08253129B2

Procedure details

Under an argon atmosphere, 14.5 g of phenylboronic acid, 25.7 g of 2-bromoanthracene, 4.62 g of tetraxis(triphenylphosphine)palladium(0), 400 mL of toluene and 200 mL of a 2M aqueous solution of sodium carbonate were mixed. The resultant was refluxed with stirring for 8 hours. After cooling to room temperature, deposited crystals were separated by filtration. By repetition of recrystallization and washing of the obtained solids using toluene-hexane, 19.1 g (yield: 75%) of 2-phenylanthracene was obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
4.62 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:24]=[CH:23][C:22]2[C:13](=[CH:14][C:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[C:1]1([C:18]2[CH:17]=[CH:16][C:15]3[C:20](=[CH:21][C:22]4[C:13]([CH:14]=3)=[CH:12][CH:11]=[CH:24][CH:23]=4)[CH:19]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
25.7 g
Type
reactant
Smiles
BrC1=CC2=CC3=CC=CC=C3C=C2C=C1
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
4.62 g
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant was refluxed
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
By repetition of recrystallization
WASH
Type
WASH
Details
washing of the obtained solids

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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